3-Hydroxycarbofuran
Overview
Description
3-Hydroxycarbofuran is a metabolite of carbofuran, which is an insecticide and nematocide. It is one of the less toxic forms that carbofuran is metabolized into, alongside 3-ketocarbofuran. The compound has been studied for its mutagenicity and its ability to induce chromosome aberrations and sister chromatid exchanges in cells .
Synthesis Analysis
The synthesis of 3-hydroxycarbofuran itself is not directly detailed in the provided papers. However, the N-nitroso derivative of 3-hydroxycarbofuran has been synthesized by reacting carbofuran with nitrite under acidic conditions. This process involves extraction, identification by thin-layer chromatography, and purification by silica gel column chromatography .
Molecular Structure Analysis
The molecular structure of 3-hydroxycarbofuran has been confirmed through nuclear magnetic resonance and mass spectroscopy in the context of its N-nitroso derivative. The structure exhibits characteristic absorption spectra, which is indicative of its molecular framework .
Chemical Reactions Analysis
The chemical reactions involving 3-hydroxycarbofuran primarily pertain to its transformation into a nitroso derivative. This derivative has been shown to react positively with Gries reagent, which is a test for the presence of nitroso groups. The reaction products have distinct spectral properties, which are used for structural confirmation .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 3-hydroxycarbofuran are not detailed in the provided papers, its mutagenicity has been extensively studied. It has been shown to cause mutations in the Ames test with Salmonella typhimurium and to induce chromosome aberrations and sister chromatid exchanges in Chinese hamster ovary (CHO) cells. These biological effects suggest that 3-hydroxycarbofuran and its derivatives interact with genetic material, leading to potential mutagenic outcomes .
Relevant Case Studies
The most relevant case study provided is the investigation of the mutagenicity of N-nitroso derivatives of carbofuran, including 3-hydroxycarbofuran. This study utilized the Ames assay with bacterial strains and cytogenetic assays with mammalian cells to determine the mutagenic potential of these compounds. The results indicated that the nitroso derivatives are mutagenic and can induce genetic damage in cells .
Scientific Research Applications
Metabolic Studies and Comparative Metabolism
3-Hydroxycarbofuran is a major metabolite of the carbamate pesticide carbofuran. Studies have investigated its metabolism in various species, such as humans, rats, and mice, focusing on the role of cytochrome P450 enzymes. These studies provide insights into the differential metabolic capacities and risks associated with pesticide exposure in different species (Usmani, Hodgson, & Rose, 2004).
Environmental Monitoring and Food Safety
Research has been conducted on the detection and quantification of 3-hydroxycarbofuran in various environmental and agricultural samples. This includes methods to measure residues in duck liver, soil, water, and crops, which are crucial for assessing environmental contamination and ensuring food safety (Chen et al., 2020), (Otieno et al., 2010).
Analytical Method Development
There is significant research on developing sensitive and specific analytical methods for detecting 3-hydroxycarbofuran. These methods, such as enzyme-linked immunosorbent assays (ELISA) and liquid chromatography, are essential for monitoring its presence in various matrices, including fruits, vegetables, and water (Lan et al., 2019).
Bioremediation Studies
Research on bioremediation focuses on microbial degradation of carbofuran, which generates 3-hydroxycarbofuran as a transformation product. Understanding this process is critical for developing strategies to mitigate environmental pollution caused by pesticides (Park et al., 2022).
Safety And Hazards
Future Directions
Future research directions could focus on the development of carbohydrate-containing drugs, as 3-Hydroxycarbofuran is a member of the carbamate class of pesticides . Other potential directions include pure carbohydrate drugs, carbohydrate conjugates, carbohydrate scaffolds, carbohydrates vaccines, and glyconanomaterials .
properties
IUPAC Name |
(3-hydroxy-2,2-dimethyl-3H-1-benzofuran-7-yl) N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-12(2)10(14)7-5-4-6-8(9(7)17-12)16-11(15)13-3/h4-6,10,14H,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSUJRQZTQNSLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C2=C(O1)C(=CC=C2)OC(=O)NC)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2037506 | |
Record name | 3-Hydroxycarbofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2037506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Hydroxy-carbofuran | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032775 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3-Hydroxycarbofuran | |
CAS RN |
16655-82-6 | |
Record name | 3-Hydroxycarbofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16655-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxycarbofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016655826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxycarbofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2037506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-hydroxy-2,2-dimethyl-3H-1-benzofuran-7-yl) N-methylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-HYDROXYCARBOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J7N7A61BJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Hydroxy-carbofuran | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032775 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
138 - 140 °C | |
Record name | 3-Hydroxy-carbofuran | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032775 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.